

An In-depth Technical Guide to Ethyl 4-(tributylstannyl)benzoate

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Compound of Interest

Compound Name: Ethyl 4-(tributylstannyl)benzoate

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This guide provides a comprehensive overview of **Ethyl 4-(tributylstannyl)benzoate**, a key organotin reagent in modern organic synthesis. Its molecular weight and chemical properties are detailed, alongside its principal application in palladium-catalyzed cross-coupling reactions. This document serves as a technical resource, offering detailed experimental protocols and insights into the reaction mechanisms.

Core Compound Data

Ethyl 4-(tributylstannyl)benzoate is an organostannane compound valued for its role in forming carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.

Property	Value	Citation
Molecular Weight	439.2 g/mol	[1]
Molecular Formula	C ₂₁ H ₃₆ O ₂ Sn	[1]
CAS Number	294210-67-6	[1]
Appearance	Typically a colorless to pale yellow oil	
Solubility	Soluble in common organic solvents (e.g., THF, toluene, DMF)	

Synthesis of Ethyl 4-(tributylstannyl)benzoate

The synthesis of **Ethyl 4-(tributylstannyl)benzoate** is typically achieved through the reaction of a suitable precursor, such as Ethyl 4-iodobenzoate, with an organotin reagent like hexabutylditin in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of the Precursor, Ethyl 4-iodobenzoate

A common precursor for the synthesis of **Ethyl 4-(tributylstannyl)benzoate** is Ethyl 4-iodobenzoate. A representative synthesis protocol is as follows[2]:

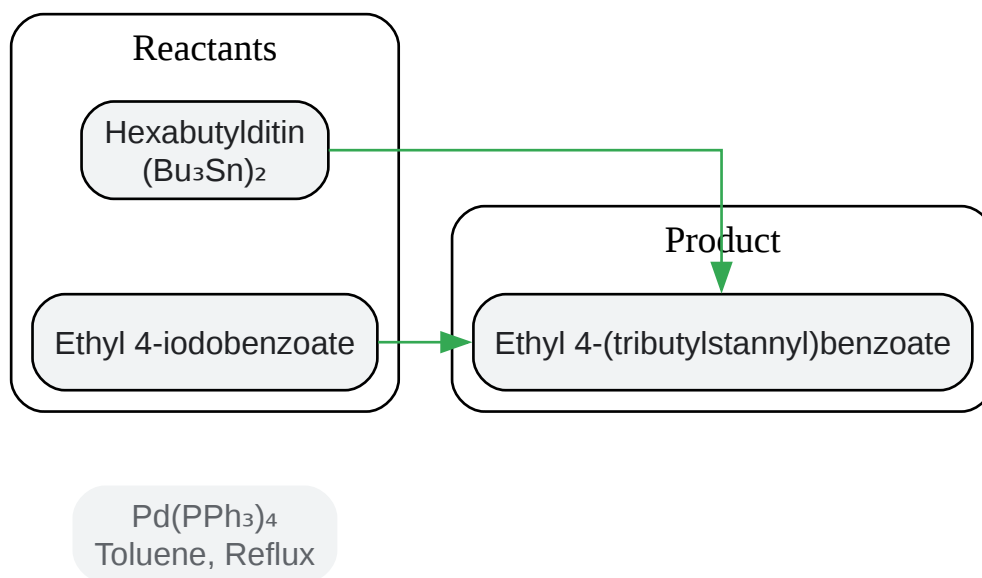
- **Reaction Setup:** A suspension of 4-iodobenzoic acid (10 g, 40.32 mmol) in absolute ethanol (100 ml) is prepared in a round-bottom flask.
- **Reagent Addition:** Thionyl chloride (2 ml) is added to the suspension.
- **Reaction Conditions:** The mixture is heated at reflux for 3 hours.
- **Work-up:**
 - The solvent is removed under reduced pressure (in vacuo).
 - The resulting residue is dissolved in diethyl ether (100 ml).

- The ether solution is washed sequentially with saturated sodium bicarbonate (NaHCO_3) solution and saturated sodium chloride (NaCl) solution.
- The organic layer is dried over anhydrous magnesium sulfate (MgSO_4).
- Purification: The solvent is removed in vacuo, and the residue is purified by Kugelrohr distillation (100 °C at 0.55 mm Hg) to yield Ethyl 4-iodobenzoate as a colorless oil.[2]

Experimental Protocol: Stannylation to form Ethyl 4-(tributylstannyl)benzoate

While a specific, detailed protocol for the direct synthesis of **Ethyl 4-(tributylstannyl)benzoate** was not found in the immediate search, a general procedure for the stannylation of aryl halides can be adapted. This typically involves the palladium-catalyzed reaction of the aryl halide (in this case, Ethyl 4-iodobenzoate) with hexabutylditin.

General Reaction Scheme:



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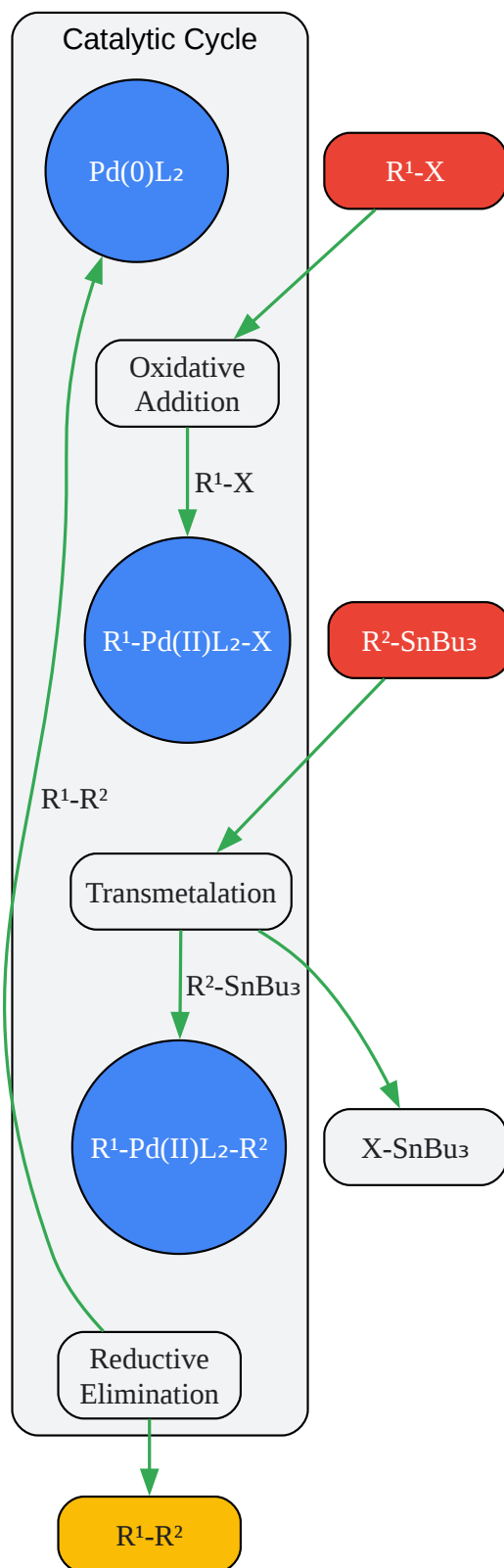
Synthesis of **Ethyl 4-(tributylstannyl)benzoate**.

Application in Stille Cross-Coupling Reactions

Ethyl 4-(tributylstannyl)benzoate is a key reagent in the Stille cross-coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds. This reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex.

Signaling Pathway: The Stille Coupling Catalytic Cycle

The mechanism of the Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.



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The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: A Representative Stille Coupling Reaction

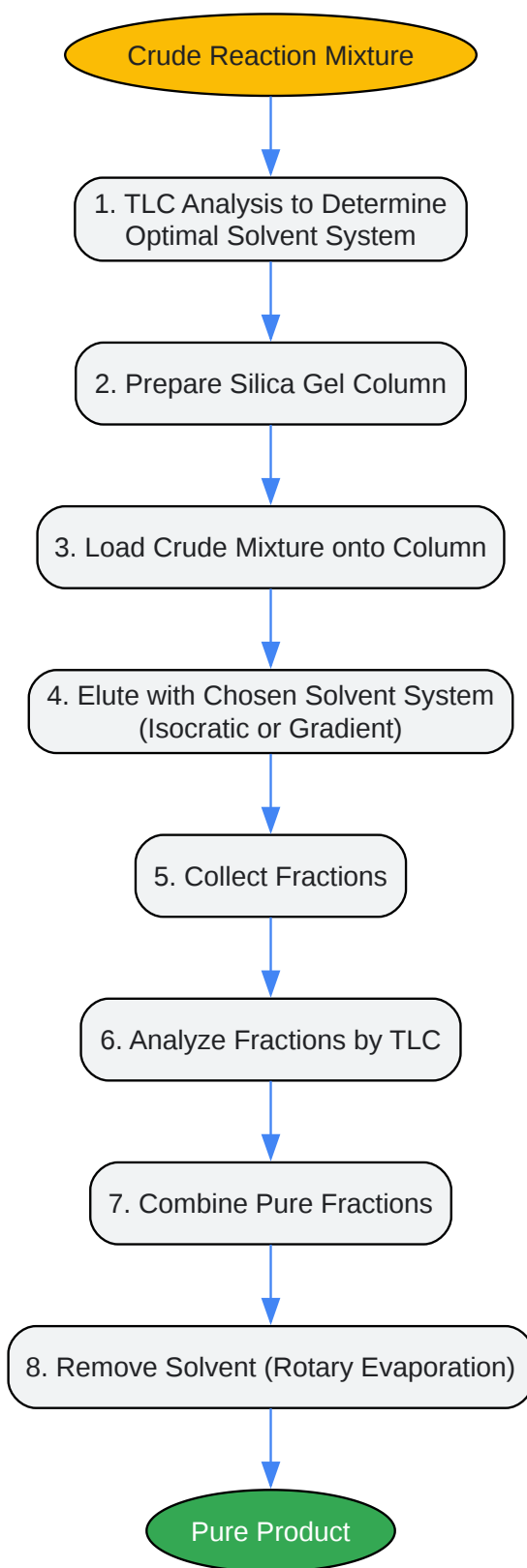
While a specific protocol using **Ethyl 4-(tributylstannyl)benzoate** was not explicitly detailed in the provided search results, a general procedure for a double Stille reaction provides a framework for its application^[3]:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (e.g., 1,4-dibromoperfluorobenzene, 1.5 g) and the organostannane (e.g., 2-(tributylstannyl)furan, 4 g).
- **Solvent Addition:** Add a suitable solvent, such as toluene (30 ml).
- **Inert Atmosphere:** Purge the reaction mixture with an inert gas, such as argon, for approximately 20 minutes to remove oxygen.
- **Catalyst Addition:** Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (563 mg).
- **Reaction Conditions:** Seal the flask with a reflux condenser under an argon atmosphere and heat the mixture. A sand bath can be used to maintain a consistent temperature of around 125°C. The reaction progress is monitored, and in the example, it was complete after 27 hours.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Remove the solvent by rotary evaporation.
 - Add a non-polar solvent like hexane to the solid residue and cool in a freezer to induce crystallization of the product.
 - Filter the crystals and wash with cold hexane to remove organotin impurities.

Purification of Organotin Compounds

The purification of products from reactions involving organotin reagents often requires the removal of tin byproducts. Flash column chromatography is a common and effective method.

Experimental Workflow: Purification by Flash Column Chromatography



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Workflow for purification by flash column chromatography.

Tips for Purifying Organotin Compounds:

- Silica Gel Chromatography: This is a widely used technique. Arylstannanes are often non-polar and can be eluted with solvents like petroleum ether or with a small percentage of diethyl ether.[4]
- Washing with Potassium Fluoride (KF): An aqueous wash with 1M KF can help remove a significant portion of tin salts, simplifying the subsequent chromatographic purification.[4]
- Alumina Chromatography: In some cases, chromatography on alumina can be an effective alternative to silica gel.[4]
- Distillation: For volatile organotin compounds, Kugelrohr distillation under high vacuum can be a suitable purification method.[4]

This technical guide provides a foundational understanding of **Ethyl 4-(tributylstannyl)benzoate**, its synthesis, and its critical role in Stille cross-coupling reactions. For specific applications, further optimization of the provided protocols may be necessary.

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References

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